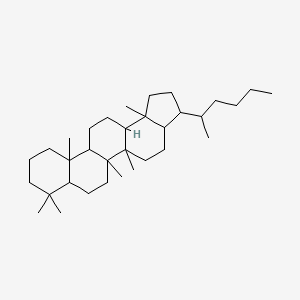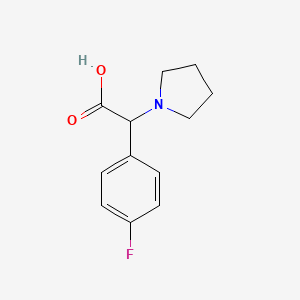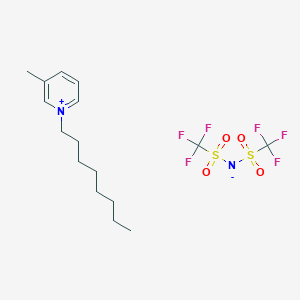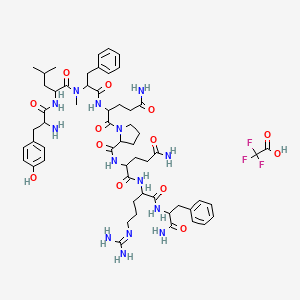![molecular formula C21H36O4Si B12109262 propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate is a complex organic compound that features a cyclopentenone ring, a heptenoate chain, and a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate typically involves multiple steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a Diels-Alder reaction, followed by oxidation.
Introduction of the Heptenoate Chain: The heptenoate chain can be introduced via a Wittig reaction, which forms the (E)-alkene.
Attachment of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group is often introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenone ring.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under specific conditions, such as treatment with fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Tetrabutylammonium fluoride is often used to remove the tert-butyl(dimethyl)silyl group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: The removal of the tert-butyl(dimethyl)silyl group yields a free hydroxyl group.
Scientific Research Applications
Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate involves its interaction with specific molecular targets. The cyclopentenone ring can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl-protected alcohols: These compounds share the tert-butyl(dimethyl)silyl group but differ in the rest of the structure.
Cyclopentenone derivatives: Compounds with similar cyclopentenone rings but different substituents.
Heptenoate esters: Compounds with similar heptenoate chains but different functional groups.
Uniqueness
Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the tert-butyl(dimethyl)silyl group provides stability and protection, while the cyclopentenone ring and heptenoate chain offer sites for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C21H36O4Si |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C21H36O4Si/c1-16(2)24-20(23)13-11-9-8-10-12-17-14-18(15-19(17)22)25-26(6,7)21(3,4)5/h8,10,14,16,18H,9,11-13,15H2,1-7H3/b10-8+ |
InChI Key |
SECORWWIPDMVOT-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)


![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)

